2-(1-(Butylsulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole
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Overview
Description
2-(1-(Butylsulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole is a heterocyclic compound that features a piperidine ring and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Butylsulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a piperidine derivative with a thiadiazole precursor in the presence of a sulfonylating agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(1-(Butylsulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1-(Butylsulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1-(Butylsulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds like piperine and piperidine itself.
Thiadiazole derivatives: Compounds such as 2-amino-1,3,4-thiadiazole and 2-mercapto-1,3,4-thiadiazole.
Uniqueness
2-(1-(Butylsulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole is unique due to the combination of the piperidine and thiadiazole rings, which imparts distinct chemical and biological properties.
Biological Activity
2-(1-(Butylsulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole is a heterocyclic compound that combines a piperidine ring with a thiadiazole structure. This unique combination imparts distinct biological properties, making it a subject of interest in medicinal chemistry and pharmacology. Recent studies have highlighted its potential as an antimicrobial and anticancer agent.
- IUPAC Name : 2-(1-butylsulfonylpiperidin-3-yl)-5-methyl-1,3,4-thiadiazole
- Molecular Formula : C₁₂H₂₁N₃O₂S₂
- Molecular Weight : 303.4 g/mol
- CAS Number : 1170075-99-6
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It may modulate enzyme activity or receptor interactions, leading to therapeutic effects. The precise mechanisms are still under investigation, but preliminary findings suggest involvement in apoptosis pathways in cancer cells.
Anticancer Activity
Research has demonstrated significant anticancer properties for thiadiazole derivatives, including this compound. A review of related compounds indicates:
Case Studies
- Alam et al. (2020) reported that various thiadiazole derivatives exhibited significant growth suppression against multiple human cancer cell lines including lung (A549) and skin cancer (SK-MEL-2). The study emphasized the importance of substituents on the thiadiazole ring for enhancing cytotoxicity.
- Polkam et al. (2015) evaluated the anticancer and antimycobacterial activities of several thiadiazole derivatives. The most active compounds showed promising results against HT-29 and MDA-MB-23 cell lines, suggesting potential therapeutic applications in oncology.
Antimicrobial Activity
Thiadiazoles have also been recognized for their antimicrobial properties. A review highlighted the broad-spectrum activity of thiadiazole derivatives against various pathogens:
Pathogen Type | Compound Tested | Activity Observed | Reference |
---|---|---|---|
Bacteria | Thiadiazole Derivatives | Significant inhibition | |
Fungi | Thiadiazole Derivatives | Moderate activity observed |
Structure–Activity Relationship (SAR)
The biological potency of this compound can be influenced by structural modifications. Studies indicate that:
- Substituents on the piperidine or thiadiazole rings can enhance or diminish biological activity.
- The presence of electron-donating or electron-withdrawing groups can significantly affect the compound's interaction with biological targets.
Properties
IUPAC Name |
2-(1-butylsulfonylpiperidin-3-yl)-5-methyl-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O2S2/c1-3-4-8-19(16,17)15-7-5-6-11(9-15)12-14-13-10(2)18-12/h11H,3-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTBUOFZWXYBALE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCCC(C1)C2=NN=C(S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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